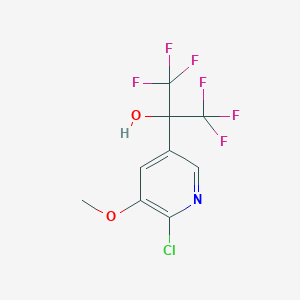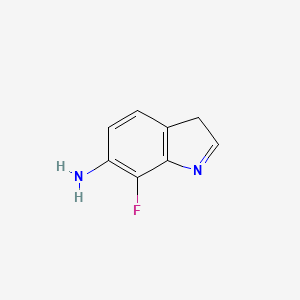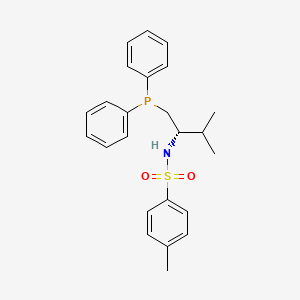
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that features both phosphanyl and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfonamide group results in the formation of amines.
Aplicaciones Científicas De Investigación
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: It can be used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide primarily involves its role as a ligand. The phosphanyl group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphanyl)ferrocene (dppf): A widely used ligand in homogeneous catalysis.
1,1’-Bis(diisopropylphosphanyl)ferrocene (dippf): Known for its applications in palladium and platinum complexes.
Diphosphanylmetallocenes: These compounds exhibit similar coordination chemistry and catalytic properties.
Uniqueness
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of both phosphanyl and sulfonamide groups, which provide a combination of coordination and hydrogen-bonding capabilities. This dual functionality enhances its versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C24H28NO2PS |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H28NO2PS/c1-19(2)24(25-29(26,27)23-16-14-20(3)15-17-23)18-28(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,19,24-25H,18H2,1-3H3/t24-/m1/s1 |
Clave InChI |
KFOZYGWZDOPCEV-XMMPIXPASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CP(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


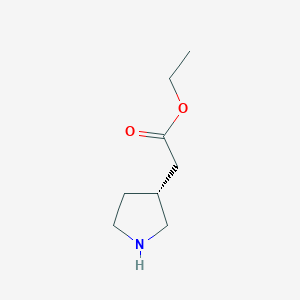
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
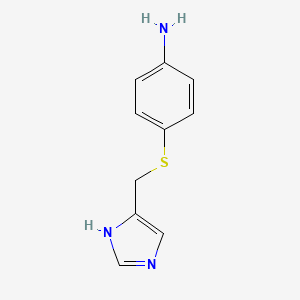

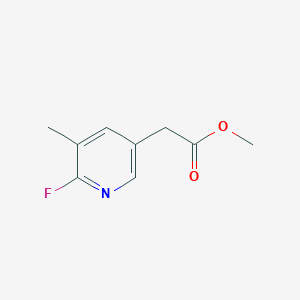

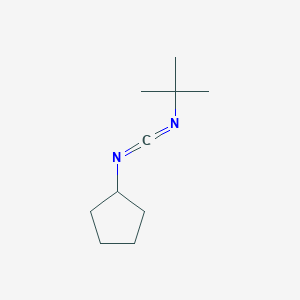
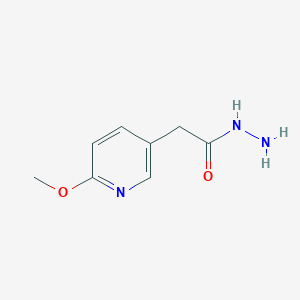
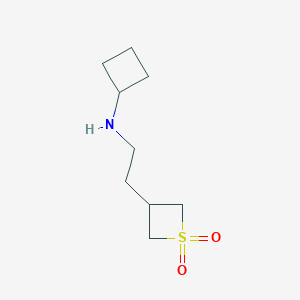

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)

